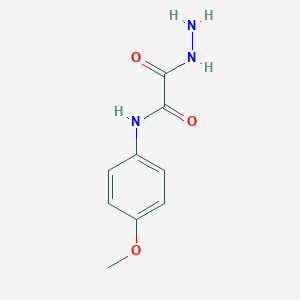
2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure
The compound features a hydrazine functional group attached to an acetamide moiety, with a methoxyphenyl substituent. The molecular structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing the acylhydrazone moiety, similar to this compound, exhibit diverse biological properties. These include:
- Antibacterial Activity : Many acylhydrazones have shown significant effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
- Antifungal and Anti-inflammatory Properties : Preliminary studies indicate activity against fungi and inflammation-related pathways.
Antimicrobial Activity
A study published in 2024 highlighted the synthesis of novel acylhydrazones, including derivatives similar to this compound. These compounds were tested for their antibacterial efficacy against MRSA and other resistant strains. The results demonstrated that certain synthesized compounds had comparable or superior antibacterial activity compared to established antibiotics .
Table 1: Antibacterial Activity of Acylhydrazones
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA (ATCC 43300) | 8 µg/mL |
| Acylhydrazone A | Escherichia coli | 16 µg/mL |
| Acylhydrazone B | Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
In vitro studies have shown that acylhydrazones can induce apoptosis in cancer cell lines. For instance, a derivative of this compound was tested against HCT-116 colon cancer cells, showing significant cytotoxicity with an IC50 value of approximately 15 µM .
Case Study: Cytotoxicity in Cancer Cells
A specific study focused on the compound's effect on various cancer cell lines:
- Cell Lines Tested : HCT-116, MCF-7 (breast cancer), and HeLa (cervical cancer).
- Findings : The compound exhibited selective cytotoxicity towards HCT-116 cells while showing lower toxicity towards normal fibroblast cells.
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis.
- Induction of Apoptosis in Cancer Cells : The compound may activate intrinsic apoptotic pathways, leading to cell death.
Propiedades
IUPAC Name |
2-hydrazinyl-N-(4-methoxyphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-15-7-4-2-6(3-5-7)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHSLEPUZVJIRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364864 |
Source


|
| Record name | 2-Hydrazinyl-N-(4-methoxyphenyl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20580-47-6 |
Source


|
| Record name | 2-Hydrazinyl-N-(4-methoxyphenyl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














